molecular formula C29H32N2O6S2 B2836243 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine CAS No. 447410-69-7

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

Cat. No.: B2836243
CAS No.: 447410-69-7
M. Wt: 568.7
InChI Key: JRPDVRYJUFNEFE-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two ethoxynaphthalenyl groups attached to a piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the ethoxynaphthalenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxynaphthalenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane

Uniqueness

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is unique due to its specific combination of ethoxynaphthalenyl and sulfonyl groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S2/c1-4-36-26-14-16-28(24-12-8-6-10-22(24)26)38(32,33)30-18-19-31(21(3)20-30)39(34,35)29-17-15-27(37-5-2)23-11-7-9-13-25(23)29/h6-17,21H,4-5,18-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPDVRYJUFNEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(C(C3)C)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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